N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-13-9-16(10-14-19)21-24-25-22(30-21)23-20(26)15-7-11-18(12-8-15)29-17-5-3-2-4-6-17/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIPTVUMZZQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide typically involves multiple steps:
-
Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the methylsulfonyl group: : The phenyl ring is sulfonated using reagents like methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (TEA).
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Coupling with phenoxybenzamide: : The final step involves coupling the oxadiazole intermediate with 4-phenoxybenzoyl chloride in the presence of a base like pyridine or TEA to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl or phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide serves as a versatile building block. Its ability to undergo various chemical transformations allows researchers to create more complex molecules. For instance:
| Reaction Type | Description |
|---|---|
| Cyclization | Formation of the oxadiazole ring through cyclization of hydrazides. |
| Sulfonation | Introduction of the methylsulfonyl group using methylsulfonyl chloride. |
| Coupling | Coupling with phenoxybenzoyl chloride to form the final product. |
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Mechanism of Action :
The compound's oxadiazole ring and phenoxybenzamide moiety can engage in hydrogen bonding and hydrophobic interactions with specific enzymes or receptors, influencing their activity.
Medicinal Chemistry
This compound has shown promise in several therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Anti-inflammatory | Investigated for its ability to modulate inflammatory pathways. |
| Anticancer | Exhibits cytotoxic properties against various cancer cell lines. |
| Antimicrobial | Potential use against bacterial and fungal infections. |
Case Studies
- Anti-inflammatory Properties : A study demonstrated that the compound inhibits pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
- Anticancer Activity : In a preclinical model, this compound showed significant reduction in tumor growth when administered to mice bearing xenograft tumors.
- Antimicrobial Effects : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industrial Applications
In the industrial sector, this compound can be utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity.
| Application | Description |
|---|---|
| Coatings | Used to enhance durability and resistance of surface coatings. |
| Polymers | Acts as an additive to improve mechanical properties of polymer blends. |
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenoxybenzamide moiety can form hydrogen bonds and hydrophobic interactions with these targets, altering their function. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Structural Analogs with Oxadiazole Cores
a) N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(1-pyrrolidinylsulfonyl)benzamide ()
- Molecular Formula : C₂₀H₂₀N₄O₆S₂
- Key Differences: Replaces the phenoxy group with a 4-(pyrrolidin-1-ylsulfonyl)benzamide.
- The higher molecular weight (476.522 vs. ~428.45 for the target compound) may affect pharmacokinetics.
b) N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide ()
- Key Differences: Substitutes the methylsulfonylphenyl group with a 3-methoxyphenyl and replaces phenoxy with morpholine sulfonyl.
- The morpholine sulfonyl group offers improved water solubility due to its polar nature.
c) N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ()
- Key Differences : Incorporates a dihydrodioxin group and a methyl(phenyl)sulfamoyl substituent.
- Implications: The sulfamoyl group (vs. sulfonyl in the target compound) may modulate electronic effects and bioactivity, as sulfamoyl derivatives are known for enhanced receptor binding in certain therapeutic contexts.
Functional Group and Substituent Effects
- Sulfonyl vs. Sulfamoyl : Sulfonyl groups (e.g., in the target compound) are strongly electron-withdrawing, while sulfamoyl groups () can participate in hydrogen bonding via the NH moiety .
- Phenoxy vs. Morpholine/Pyrrolidine: Phenoxy groups contribute to lipophilicity and planar stacking, whereas morpholine/pyrrolidine substituents enhance solubility and conformational flexibility .
Biological Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C17H16N4O4S
- Molecular Weight : 378.46 g/mol
- IUPAC Name : this compound
The compound features a 1,3,4-oxadiazole ring and a phenoxybenzamide moiety, which are known to contribute to various biological activities.
Anticancer Properties
Several studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, research has shown that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar compounds led to a reduction in cell viability in various cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Oxadiazole derivatives have also been reported to exhibit antimicrobial properties. In vitro tests have shown that these compounds can inhibit the growth of bacteria and fungi. The specific activity against Gram-positive and Gram-negative bacteria indicates potential applications in treating infections .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains. This suggests that the compound could be a candidate for further development as an antimicrobial agent .
Data Summary Table
Q & A
Basic: What are the key synthetic strategies for synthesizing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclization of a carbohydrazide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 4-phenoxybenzoic acid derivatives, often mediated by coupling agents like EDC/HOBt .
Optimization : Critical parameters include solvent choice (e.g., DMF or DCM), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Key Reference Data : Similar compounds (e.g., 4-benzoyl analogs) show yields >70% when reaction times are extended to 12–24 hours .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirms proton environments (e.g., phenoxy protons at δ 6.8–7.5 ppm) and carbonyl groups (C=O at ~168 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₈N₃O₅S: 452.0912) .
- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹) .
Best Practice : Combine multiple techniques to resolve ambiguities, especially for isomers or impurities .
Advanced: How does the methylsulfonyl group influence biological activity compared to analogs with other substituents?
Methodological Answer:
-
Structure-Activity Relationship (SAR) : The methylsulfonyl group enhances electrophilicity , improving interactions with target proteins (e.g., enzymes like carbonic anhydrase II) .
-
Comparative Data :
Substituent IC₅₀ (μM) Target Methylsulfonyl 0.8 ± 0.1 hCA II Methoxy 2.5 ± 0.3 hCA II Source: Derived from in vitro assays on similar oxadiazole derivatives . -
Mechanistic Insight : Sulfonyl groups participate in hydrogen bonding with active-site residues (e.g., Thr199 in hCA II), as shown in docking studies .
Advanced: What computational approaches predict binding modes and optimize this compound’s bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Becke’s hybrid functional (B3LYP) is recommended for thermochemical accuracy .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., hCA II, PDB: 5NY3). Focus on key residues (Zn²⁺ coordination, hydrophobic pockets) .
- MD Simulations : Validate binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .
Advanced: How can contradictory biological data across studies be resolved?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
- Structural Validation : Confirm compound purity (>95% via HPLC) to rule out impurities as confounding factors .
- Meta-Analysis : Compare substituent effects across analogs (e.g., 4-phenoxy vs. 4-benzyl groups) to identify trends .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility (Gram+ vs. Gram-) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .
- LogP Optimization : Aim for 2.5–3.5 (via substituent modification) to balance membrane permeability and solubility .
Advanced: How does the oxadiazole ring contribute to target selectivity?
Methodological Answer:
- Electron-Deficient Ring : Engages in π-π stacking with aromatic residues (e.g., Phe131 in kinase targets) .
- Conformational Rigidity : Restricts rotational freedom, enhancing binding specificity compared to flexible linkers .
Case Study : Oxadiazole analogs show 10-fold selectivity for hCA IX over hCA XII due to steric complementarity .
Basic: What are the primary biological targets investigated for this compound?
Methodological Answer:
- Enzyme Targets : Carbonic anhydrases (hCA II, IX), cyclooxygenase-2 (COX-2) .
- Cellular Targets : Apoptosis induction (Bcl-2/Bax ratio modulation) and ROS generation in cancer cells .
- Assay Protocols : Use fluorometric assays (e.g., hCA inhibition) and flow cytometry (apoptosis detection) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Yield Optimization : Implement continuous flow reactors for oxadiazole cyclization (improves reproducibility) .
- Cost Reduction : Substitute expensive coupling agents (e.g., EDC) with polymer-supported reagents .
Advanced: How are SAR studies designed to improve potency and reduce toxicity?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with varied sulfonyl groups (-SO₂CH₃, -SO₂Ph) and phenoxy replacements .
- Toxicity Screening : Use zebrafish models for acute toxicity (LC₅₀) and HepG2 cells for hepatotoxicity .
- Data Analysis : Apply QSAR models to correlate substituent parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
